molecular formula C22H24FNO4 B12174887 1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B12174887
M. Wt: 385.4 g/mol
InChI Key: YRQRPAZVPWHWIZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound that features a combination of fluorobenzyl, furan, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is unique due to its combination of fluorobenzyl, furan, and methoxyphenoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H24FNO4

Molecular Weight

385.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C22H24FNO4/c1-26-21-9-2-3-10-22(21)28-16-19(25)14-24(15-20-8-5-11-27-20)13-17-6-4-7-18(23)12-17/h2-12,19,25H,13-16H2,1H3

InChI Key

YRQRPAZVPWHWIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CN(CC2=CC(=CC=C2)F)CC3=CC=CO3)O

Origin of Product

United States

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